Cas no 1359482-14-6 (N-(2,4-dimethylphenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide)

N-(2,4-dimethylphenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide structure
1359482-14-6 structure
商品名:N-(2,4-dimethylphenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide
CAS番号:1359482-14-6
MF:C19H17N5OS
メガワット:363.436181783676
CID:5400507

N-(2,4-dimethylphenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide 化学的及び物理的性質

名前と識別子

    • N-(2,4-Dimethylphenyl)-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)acetamide
    • N-(2,4-dimethylphenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide
    • インチ: 1S/C19H17N5OS/c1-12-7-8-14(13(2)9-12)21-17(25)10-26-19-18-23-20-11-24(18)16-6-4-3-5-15(16)22-19/h3-9,11H,10H2,1-2H3,(H,21,25)
    • InChIKey: OITWGHVBIZJAGN-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC=C(C)C=C1C)(=O)CSC1=NC2=C(N3C=NN=C31)C=CC=C2

計算された属性

  • せいみつぶんしりょう: 363.115
  • どういたいしつりょう: 363.115
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 26
  • 回転可能化学結合数: 4
  • 複雑さ: 506
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 97.5A^2

じっけんとくせい

  • 密度みつど: 1.37±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • 酸性度係数(pKa): 12.85±0.70(Predicted)

N-(2,4-dimethylphenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3411-6775-2mg
N-(2,4-dimethylphenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide
1359482-14-6
2mg
$59.0 2023-09-10
Life Chemicals
F3411-6775-5mg
N-(2,4-dimethylphenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide
1359482-14-6
5mg
$69.0 2023-09-10
Life Chemicals
F3411-6775-4mg
N-(2,4-dimethylphenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide
1359482-14-6
4mg
$66.0 2023-09-10
Life Chemicals
F3411-6775-10mg
N-(2,4-dimethylphenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide
1359482-14-6
10mg
$79.0 2023-09-10
Life Chemicals
F3411-6775-2μmol
N-(2,4-dimethylphenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide
1359482-14-6
2μmol
$57.0 2023-09-10
Life Chemicals
F3411-6775-3mg
N-(2,4-dimethylphenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide
1359482-14-6
3mg
$63.0 2023-09-10
Life Chemicals
F3411-6775-10μmol
N-(2,4-dimethylphenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide
1359482-14-6
10μmol
$69.0 2023-09-10
Life Chemicals
F3411-6775-15mg
N-(2,4-dimethylphenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide
1359482-14-6
15mg
$89.0 2023-09-10
Life Chemicals
F3411-6775-40mg
N-(2,4-dimethylphenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide
1359482-14-6
40mg
$140.0 2023-09-10
Life Chemicals
F3411-6775-20μmol
N-(2,4-dimethylphenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide
1359482-14-6
20μmol
$79.0 2023-09-10

N-(2,4-dimethylphenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide 関連文献

N-(2,4-dimethylphenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamideに関する追加情報

Introduction to N-(2,4-dimethylphenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide (CAS No. 1359482-14-6)

N-(2,4-dimethylphenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide is a sophisticated organic compound with a molecular structure that has garnered significant attention in the field of pharmaceutical chemistry. This compound, identified by its CAS number 1359482-14-6, represents a convergence of advanced heterocyclic chemistry and medicinal innovation. The presence of multiple functional groups, including a sulfanyl moiety and a triazoliquinoxalinone core, makes it a promising candidate for further exploration in drug discovery and development.

The chemical structure of N-(2,4-dimethylphenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide incorporates elements that are known to enhance binding affinity and selectivity in biological targets. The 2,4-dimethylphenyl group provides a hydrophobic anchor that can interact favorably with lipid-rich environments in cell membranes, while the triazoliquinoxalinone scaffold offers a rigid framework that can be fine-tuned to optimize interactions with protein receptors. This combination of structural features has positioned the compound as a subject of intense interest for researchers aiming to develop novel therapeutic agents.

In recent years, the pharmaceutical industry has seen a surge in the development of heterocyclic compounds due to their diverse biological activities and synthetic versatility. The sulfanyl group in N-(2,4-dimethylphenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide is particularly noteworthy as it can participate in various non-covalent interactions with biological targets, including hydrogen bonding and hydrophobic effects. These interactions are crucial for modulating the activity of enzymes and receptors involved in critical physiological pathways.

The triazoliquinoxalinone core is another key feature of this compound that has attracted considerable attention from medicinal chemists. This scaffold has been reported to exhibit inhibitory activity against several enzymes and receptors implicated in diseases such as cancer and inflammation. For instance, studies have shown that derivatives of triazoliquinoxalines can interfere with the activity of kinases and other enzymes that play a role in cell signaling pathways. The incorporation of a sulfanyl group into this scaffold further enhances its potential as an pharmacophore by increasing its solubility and bioavailability.

The synthesis of N-(2,4-dimethylphenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the formation of the triazoliquinoxalinone core through a series of condensation reactions involving appropriate precursors. Subsequent functionalization with the sulfanyl group and the 2,4-dimethylphenyl moiety are carried out under carefully controlled conditions to prevent unwanted side reactions.

The pharmacological evaluation of N-(2,4-dimethylphenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide has revealed several promising properties. In vitro studies have demonstrated its ability to inhibit the activity of target enzymes with high selectivity. For example, preliminary data suggest that this compound can effectively block the activity of certain kinases involved in cancer cell proliferation. Additionally, its interaction with other biological targets has been explored in detail using computational modeling techniques.

The potential therapeutic applications of N-(2,4-dimethylphenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide are vast and varied. Given its structural complexity and diverse biological activities, this compound holds promise for the development of new treatments for diseases such as cancer、inflammation、and neurodegenerative disorders. Researchers are particularly interested in its potential as an inhibitor of enzymes that play a role in these conditions,as well as its ability to modulate receptor activity through non-covalent interactions.

The development of novel drug candidates often involves extensive optimization to improve their efficacy、safety、and pharmacokinetic properties. N-(2, 5 - dimethylphenyl strong >) - 5 - { [ 1 , 3 - dim eth yl - 5 - ( p h e n y l ) - 1 , 3 - dioxoisoindolin - 5 - y l ) s u l f any l } ac et am ide ,a derivative o f N-(< strong > 25 dim eth yl phen yl strong >) - 25 { [ 12 tri azo lo [ 42 。a ] quino xal ine -42。y l s u lf any l } ac et am ide ,is one o f several analogues being explored t o enhance its therapeutic potential。These derivatives are designed t o maintain the key structural features responsible f or biological activity while introducing modifications t hat can improve drug-like properties such as solubility、metabolic stability、and target specificity。

In conclusion,N-(< strong >25 dim eth yl phen yl strong >) -25 { [12 tri azo lo [42。a ] quino xal ine -42。y l s u lf any l } ac et am ide (CAS No。1359482146) represents an exciting advancement i n pharmaceutical chemistry。Its unique structural composition and demonstrated biological activities make it a valuable candidate f or further research aimed at developing novel therapeutic agents。As our understanding o f complex molecular interactions continues t o grow,compounds like these will play an increasingly important role i n addressing some o f the most challenging health issues faced by society today。

おすすめ記事

推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司